4-Bromo-8-nitroisoquinoline
Overview
Description
4-Bromo-8-nitroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrN2O2. It is characterized by the presence of a bromine atom at the 4th position and a nitro group at the 8th position on the isoquinoline ring.
Preparation Methods
The synthesis of 4-Bromo-8-nitroisoquinoline typically involves a multi-step process. One common method starts with isoquinoline, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid at low temperatures. The brominated product is then nitrated using potassium nitrate under controlled conditions to yield this compound .
Synthetic Route:
Bromination: Isoquinoline is dissolved in concentrated sulfuric acid and cooled to 0°C. N-bromosuccinimide is added in portions while maintaining the temperature between -22°C and -26°C. The mixture is stirred for several hours.
Chemical Reactions Analysis
4-Bromo-8-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include organometallic compounds and amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Major Products:
- Substituted isoquinolines
- Aminoisoquinolines
- Biaryl compounds
Scientific Research Applications
4-Bromo-8-nitroisoquinoline has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-8-nitroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom allows for further functionalization, enabling the compound to be tailored for specific applications .
Comparison with Similar Compounds
4-Bromo-8-nitroisoquinoline can be compared with other brominated and nitrated isoquinolines:
5-Bromoisoquinoline: Similar in structure but with the bromine atom at the 5th position.
8-Nitroisoquinoline:
Fluorinated Isoquinolines: These compounds have fluorine atoms instead of bromine, leading to different electronic properties and uses in pharmaceuticals and materials science.
Uniqueness: this compound’s combination of bromine and nitro groups provides a unique set of reactivity and functionalization options, making it a versatile compound in synthetic chemistry and various research fields.
Properties
IUPAC Name |
4-bromo-8-nitroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-5-11-4-7-6(8)2-1-3-9(7)12(13)14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCPLMDZUBRAKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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